BenchChemオンラインストアへようこそ!

5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide

Antibacterial NDM-1 Structure-Activity Relationship

5-Bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide (CAS 1248494-81-6) is a synthetic thiophene-2-sulfonamide derivative with the molecular formula C₈H₁₂BrNO₃S₂ and a molecular weight of 314.22 g/mol. The compound features a 5-bromothiophene core, a sulfonamide bridge, and a 1-methoxypropan-2-yl side chain that introduces a chiral center and an ether oxygen—structural elements that distinguish it from simpler N-alkyl analogs.

Molecular Formula C8H12BrNO3S2
Molecular Weight 314.2 g/mol
Cat. No. B14912544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide
Molecular FormulaC8H12BrNO3S2
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESCC(COC)NS(=O)(=O)C1=CC=C(S1)Br
InChIInChI=1S/C8H12BrNO3S2/c1-6(5-13-2)10-15(11,12)8-4-3-7(9)14-8/h3-4,6,10H,5H2,1-2H3
InChIKeyWVZFIJGDOBUHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide: Structural Identity, Physicochemical Profile, and Procurement Relevance


5-Bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide (CAS 1248494-81-6) is a synthetic thiophene-2-sulfonamide derivative with the molecular formula C₈H₁₂BrNO₃S₂ and a molecular weight of 314.22 g/mol . The compound features a 5-bromothiophene core, a sulfonamide bridge, and a 1-methoxypropan-2-yl side chain that introduces a chiral center and an ether oxygen—structural elements that distinguish it from simpler N-alkyl analogs [1]. This compound belongs to a class of 5-bromo-N-alkylthiophene-2-sulfonamides that have demonstrated potent in vitro antibacterial activity against clinically isolated New Delhi Metallo-β-lactamase (NDM-1)-producing Klebsiella pneumoniae ST147, a WHO critical-priority pathogen [1]. Commercially, it is available as a research chemical with cataloged purity of 98% (HPLC) from multiple vendors, making it a viable starting material for medicinal chemistry campaigns targeting resistant Gram-negative infections .

Why Generic Substitution Fails for 5-Bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide: Alkyl Chain Specificity Drives Potency Divergence


Within the 5-bromo-N-alkylthiophene-2-sulfonamide series, the identity of the N-alkyl substituent is not a passive structural feature—it is a primary determinant of antibacterial potency [1]. Direct head-to-head comparison of three analogs against NDM-1-producing K. pneumoniae ST147 revealed an 8-fold difference in MIC between the N-propyl derivative (3b, MIC 0.39 µg/mL) and the N-ethyl derivative (3a, MIC 3.125 µg/mL), and a 64-fold difference compared to the N-isopropyl derivative (3c, MIC 25 µg/mL) [1]. These data demonstrate that even minor alterations in alkyl chain length, branching, or steric bulk produce order-of-magnitude changes in activity [1]. Therefore, 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide cannot be considered interchangeable with its N-ethyl, N-propyl, N-isopropyl, or N-(2-methoxyethyl) counterparts; the 1-methoxypropan-2-yl chain introduces both a hydrogen-bond-accepting ether oxygen and a chiral branching point absent in the characterized analogs, and the biological consequence of these combined features remains unquantified, creating a distinct scientific risk-reward profile for procurement decisions [1].

Quantitative Differentiation Evidence for 5-Bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide


N-Alkyl Chain Structure-Activity Cliff: 64-Fold MIC Range Among Three Direct Analogs Against NDM-1-KP ST147

A systematic structure-activity relationship (SAR) study by Noreen et al. (2024) evaluated three 5-bromo-N-alkylthiophene-2-sulfonamides—ethyl (3a), propyl (3b), and isopropyl (3c)—head-to-head against the same clinically isolated NDM-1-producing K. pneumoniae ST147 strain [1]. The N-propyl analog (3b) demonstrated the highest potency with an MIC of 0.39 µg/mL and MBC of 0.78 µg/mL. The N-ethyl analog (3a) was 8-fold less potent (MIC 3.125 µg/mL, MBC 6.25 µg/mL), while the N-isopropyl analog (3c) was 64-fold less potent (MIC 25 µg/mL, MBC 50 µg/mL) [1]. The 1-methoxypropan-2-yl chain of the target compound introduces a chiral branched alkyl ether—a structural motif not represented among 3a-c—positioning it at an unexplored point in this SAR landscape with unknown potency trajectory relative to the established activity cliff .

Antibacterial NDM-1 Structure-Activity Relationship

Zone of Inhibition Differential: N-Propyl Analog (3b) Achieves 23 mm; 44-77% Larger Than N-Ethyl and N-Isopropyl Counterparts

In agar well diffusion assays at 50 mg/mL compound loading, Noreen et al. (2024) reported zone of inhibition values of 23 ± 1.5 mm for compound 3b (N-propyl), 16 ± 2 mm for compound 3a (N-ethyl), and 13 ± 1 mm for compound 3c (N-isopropyl) [1]. This represents a 44% larger inhibition zone for 3b versus 3a, and a 77% larger zone versus 3c—consistent with the MIC rank-order [1]. The inhibition zones for all three compounds exceeded those of colistin (the most effective standard-of-care antibiotic in the study, MIC 0.5 µg/mL), indicating that the 5-bromo-N-alkylthiophene-2-sulfonamide scaffold possesses intrinsic antibacterial activity against extensively drug-resistant K. pneumoniae that is competitive with last-resort antibiotics [1].

Antibacterial Zone of Inhibition Drug Resistance

Molecular Topology Differentiation: The 1-Methoxypropan-2-yl Chain Adds a Chiral Center and Hydrogen Bond Acceptor Absent in All Potency-Characterized Analogs

The target compound is the only member among closely related 5-bromo-N-alkylthiophene-2-sulfonamides to incorporate a chiral center at the α-carbon of the N-substituent and an ether oxygen capable of serving as a hydrogen bond acceptor (HBA) . By comparison, the three analogs with reported antibacterial data—3a (N-ethyl), 3b (N-propyl), and 3c (N-isopropyl)—are all achiral and lack oxygen atoms in the side chain [1]. The 5-bromo-N-(2-methoxyethyl) analog (CAS 899232-94-1, C₇H₁₀BrNO₃S₂, MW 300.19) contains an ether oxygen but is also achiral and has a two-carbon spacer between the sulfonamide nitrogen and the ether, versus the branched three-carbon spacer (with methyl branch) in the target compound . In silico docking of compound 3b against the NDM-1-KP protein (PDB ID: 5N5I) revealed that both H-bond interactions (Tyr87) and hydrophobic contacts are critical for target engagement [1], suggesting that the additional HBA and altered geometry of the 1-methoxypropan-2-yl chain could rewire the binding pose and affect potency relative to known analogs [1].

Chiral Sulfonamide Hydrogen Bond Acceptor Physicochemical Differentiation

Synthetic Yield Benchmarking: 3b (N-Propyl) Achieves 78% Yield; Target Compound's Alkylation Efficiency Requires Empirical Validation

Noreen et al. (2024) reported alkylation yields of 72% for compound 3a (N-ethyl, using bromoethane), 78% for compound 3b (N-propyl, using 1-bromopropane), and 62% for compound 3c (N-isopropyl, using isopropyl bromide) under identical reaction conditions (LiH, DMF, room temperature, 3 hours) [1]. The reduced yield of 3c was attributed to steric hindrance from the branched alkyl bromide [1]. The target compound's synthesis would require 1-bromo-2-methoxypropane (or the corresponding tosylate/mesylate) for alkylation of 5-bromothiophene-2-sulfonamide—a secondary alkyl halide bearing an electron-withdrawing β-methoxy group that may further reduce alkylation efficiency compared to the primary alkyl bromides used for 3a and 3b . Vendors currently list the compound at 98% purity (HPLC), confirming that high-purity material is accessible through optimized synthetic protocols .

Synthetic Yield Alkylation Medicinal Chemistry

Suzuki-Miyaura Coupling Competence: 5-Bromo Position Enables Diversification; N-Propyl Analog 3b Generates 7 Derivatives in 56-72% Yield

The 5-bromo substituent on the thiophene ring serves as a synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling rapid generation of 5-aryl derivatives for SAR expansion [1]. Using compound 3b (N-propyl) as the substrate, Noreen et al. (2024) synthesized seven derivatives (4a-g) with yields ranging from 56% to 72% under standard conditions [Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90°C, 30 h] [1]. The target compound, bearing the identical 5-bromothiophene electrophilic site, is expected to be comparably competent in Suzuki-Miyaura coupling, though potential interference from the ether oxygen as a competing ligand for palladium or altered solubility of the sulfonamide in the aqueous-organic biphasic system may modulate reaction efficiency relative to the N-propyl benchmark [1].

Suzuki-Miyaura Coupling Scaffold Diversification Medicinal Chemistry

Antibiotic Resistance Benchmark: Scaffold Outperforms Colistin, Meropenem, and Piperacillin Against NDM-1-KP ST147 in the Propyl Variant

The clinical isolate (NDM-1-KP ST147) used for compound screening by Noreen et al. (2024) displayed high-level resistance to piperacillin (MIC ≥256 µg/mL), ceftriaxone (MIC ≥256 µg/mL), meropenem (MIC ≥32 µg/mL), and levofloxacin (MIC ≥16 µg/mL) [1]. Colistin, the only effective standard-of-care antibiotic, achieved an MIC of 0.5 µg/mL [1]. Compound 3b (N-propyl) outperformed colistin with an MIC of 0.39 µg/mL—a 22% improvement over the best available clinical option [1]. This establishes the 5-bromo-N-alkylthiophene-2-sulfonamide pharmacophore as a validated starting point for developing anti-NDM-1-KP agents [1]. The target compound, bearing the unexplored 1-methoxypropan-2-yl chain, may further improve upon this benchmark through enhanced solubility or altered binding kinetics conferred by the ether oxygen .

Antimicrobial Resistance NDM-1 Klebsiella pneumoniae Clinical Isolate

High-Impact Application Scenarios for 5-Bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide in Research and Preclinical Development


SAR Probe for N-Alkyl Chain Optimization in Anti-NDM-1-KP Drug Discovery Programs

The 64-fold MIC range observed across only three N-alkyl variants (3a–c) against NDM-1-KP ST147 [1] establishes that the N-substituent is the principal efficacy determinant in this scaffold. Procuring 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide enables direct empirical determination of whether the chiral ether side chain pushes MIC below the 0.39 µg/mL benchmark set by the N-propyl analog (3b) [1]. This compound fills a conspicuous gap in the existing SAR matrix—no methoxy-containing, branched N-alkyl derivative has been evaluated—and its testing could reveal whether the additional hydrogen bond acceptor and altered steric profile translate into further potency gains or selectivity improvements against metallo-β-lactamase-producing Enterobacterales [1].

Chiral Scaffold for Enantioselective Antibacterial Evaluation

Unlike all potency-characterized analogs (3a–c, which are achiral), the target compound possesses a stereogenic center at the α-carbon of the N-substituent [1]. This creates the opportunity for enantioselective synthesis and biological evaluation: the (R)- and (S)-enantiomers may exhibit differential antibacterial potency, target engagement, or pharmacokinetic properties. The commercial availability of enantiopure 1-methoxypropan-2-amine precursors enables procurement of both enantiomers of the sulfonamide for comparative MIC determination against NDM-1-KP ST147 and other resistant Gram-negative pathogens .

Common Intermediate for Suzuki-Miyaura Library Synthesis Targeting Resistant Gram-Negative Infections

The 5-bromo substituent provides a universal coupling handle for generating focused libraries of 5-aryl derivatives [1]. The N-propyl congener (3b) has already been elaborated into seven Suzuki-coupled products (4a–g) in 56–72% yield [1], validating the synthetic route. The target compound, with its unique chiral-ether N-substituent, can serve as the starting material for a parallel library that systematically explores the intersection of 5-aryl diversification and N-alkyl chirality—a two-dimensional SAR strategy inaccessible from any of the three published analogs [1].

Reference Standard for Analytical Method Development and Quality Control in Sulfonamide Research Programs

The compound is commercially available at 98% purity (HPLC) from multiple vendors, with full characterization data including InChI, SMILES, and molecular formula [1]. This makes it suitable as a reference standard for HPLC method development, LC-MS quantification, and NMR spectral library construction in laboratories synthesizing or analyzing thiophene-2-sulfonamide derivatives. Its distinct chromatographic profile—conferred by the methoxy group and chiral center—differentiates it from the simpler N-alkyl analogs and reduces the risk of co-elution or spectral overlap in multi-component reaction monitoring [1].

Quote Request

Request a Quote for 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.